molecular formula C25H22FNO4 B8229245 N-Fmoc-2-fluoro-3-methyl-L-phenylalanine

N-Fmoc-2-fluoro-3-methyl-L-phenylalanine

Cat. No.: B8229245
M. Wt: 419.4 g/mol
InChI Key: BEFJUWVKXWSTCJ-QFIPXVFZSA-N
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Description

N-Fmoc-2-fluoro-3-methyl-L-phenylalanine is a derivative of the amino acid phenylalanine. It is commonly used as a protecting group in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which protects the amino group, and a fluorine atom and a methyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2-fluoro-3-methyl-L-phenylalanine typically involves the chemical modification of phenylalanineThe reaction conditions often involve the use of reagents such as fluorinating agents and Fmoc chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-fluoro-3-methyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and various substituted derivatives of this compound .

Scientific Research Applications

N-Fmoc-2-fluoro-3-methyl-L-phenylalanine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-Fmoc-2-fluoro-3-methyl-L-phenylalanine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The fluorine and methyl groups can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-2-fluoro-3-methyl-L-phenylalanine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This unique structure can influence its reactivity and the properties of the peptides synthesized using this compound .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-3-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-15-7-6-8-16(23(15)26)13-22(24(28)29)27-25(30)31-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFJUWVKXWSTCJ-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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